4-(Difluoromethyl)-2-(trifluoromethyl)phenol
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Overview
Description
4-(Difluoromethyl)-2-(trifluoromethyl)phenol is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenolic compounds, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . Another approach involves the use of difluoromethylating agents like difluoromethyl bromide (CF2HBr) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize environmentally friendly reagents and conditions to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The difluoromethyl and trifluoromethyl groups can be reduced to form corresponding hydrocarbons.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons and partially fluorinated compounds.
Substitution: Nitro, halo, and other substituted aromatic compounds.
Scientific Research Applications
4-(Difluoromethyl)-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzymes or disrupt cellular processes by forming strong hydrogen bonds and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but lacks the difluoromethyl group.
2-(Trifluoromethyl)phenol: Similar structure but with the trifluoromethyl group in a different position.
4-(Difluoromethyl)phenol: Similar structure but lacks the trifluoromethyl group
Uniqueness
4-(Difluoromethyl)-2-(trifluoromethyl)phenol is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H5F5O |
---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H5F5O/c9-7(10)4-1-2-6(14)5(3-4)8(11,12)13/h1-3,7,14H |
InChI Key |
QDRGDOOVBIAFGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C(F)(F)F)O |
Origin of Product |
United States |
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